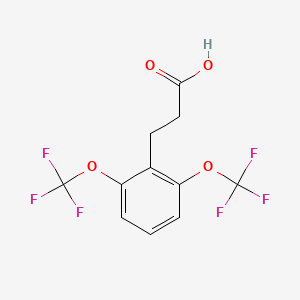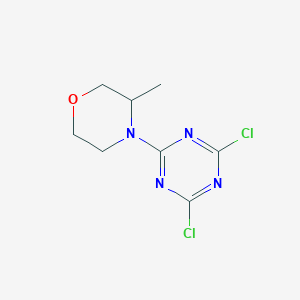
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring, which contains three nitrogen atoms, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C . Alternatively, microwave irradiation can be used to achieve the desired product in less time and with higher purity .
Analyse Chemischer Reaktionen
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine involves its interaction with various molecular targets. The triazine ring can form stable complexes with metal ions, which can affect enzymatic activities and other biochemical processes . Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, leading to its antimicrobial and other biological activities .
Vergleich Mit ähnlichen Verbindungen
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine can be compared with other similar compounds such as:
2-Chloro-4,6-diamino-1,3,5-triazine: This compound also contains a triazine ring and exhibits similar chemical properties.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has been shown to have significant antimicrobial activity.
Hexamethylmelamine: Another triazine derivative used clinically for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10Cl2N4O |
|---|---|
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C8H10Cl2N4O/c1-5-4-15-3-2-14(5)8-12-6(9)11-7(10)13-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
QBUWTOUQHPKDMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
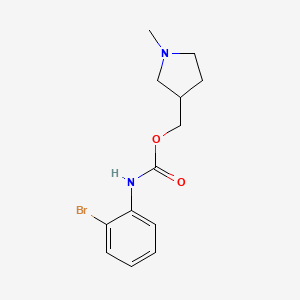
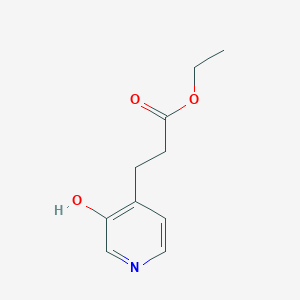
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
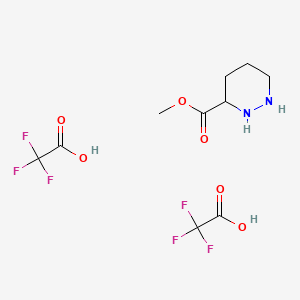
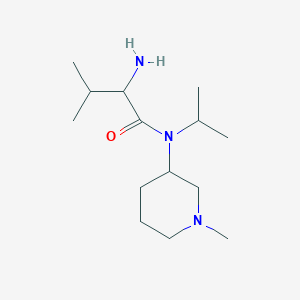

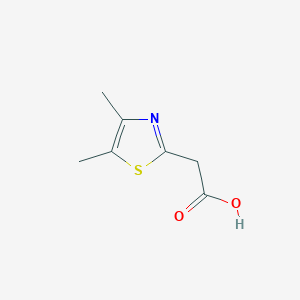


![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
